Product packaging for Schumanniofoside(Cat. No.:CAS No. 107584-27-0)

Schumanniofoside

Cat. No.: B1681562
CAS No.: 107584-27-0
M. Wt: 650.6 g/mol
InChI Key: JHVKXRVNXKCDAM-BRUKRHBESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Drug Discovery

Natural products, derived from diverse sources such as plants, fungi, and marine organisms, have historically served as a rich reservoir for drug discovery nih.govnih.govmdpi.com. They offer unique structural diversity compared to synthetic compounds, providing opportunities for identifying novel lead compounds nih.gov. The process of drug discovery is a complex and meticulous endeavor aimed at identifying chemical compounds with therapeutic potential, encompassing stages from initial target identification to clinical trials openaccessjournals.com. Organic chemistry plays a pivotal role in this journey, providing the fundamental principles and tools necessary to synthesize, modify, and optimize these compounds for specific therapeutic purposes openaccessjournals.com. Schumanniofoside exemplifies the continued relevance of natural product chemistry in this field, particularly in the search for remedies for conditions like snakebite envenomation, a significant global health challenge.

Classification and Structural Class of this compound

This compound is classified as a glycosylated benzopyranylpiperidinone alkaloid frontiersin.org. It has also been described as a chromone (B188151) alkaloidal glycoside researchgate.net. This structural classification indicates a complex molecule featuring a sugar moiety (glycoside), a benzopyranone core, and a piperidine (B6355638) ring, characteristic of many biologically active natural products. The presence of both alkaloid and glycoside functionalities contributes to its unique chemical profile and potential pharmacological properties.

Botanical Origin of this compound from Schumanniophyton magnificum

This compound is isolated from the stem bark of Schumanniophyton magnificum Harms, a plant belonging to the Rubiaceae family frontiersin.orgresearchgate.netnih.govnmppdb.com.ng. This species is a forest shrub or small tree, typically growing 12–16 feet high, and is native to West Africa, with its distribution spanning from Nigeria to Northern Angola wikipedia.org. In traditional African ethnomedicine, Schumanniophyton magnificum is widely utilized for various medicinal purposes, including the treatment of dysentery, as a post-circumcision lotion, and notably, for managing snakebites nih.govnmppdb.com.ngwikipedia.org. The plant's traditional use as an antivenom agent underscores the ethnobotanical basis for the investigation and isolation of compounds like this compound.

Historical Overview of this compound Investigations

The investigation into this compound's biological activities dates back several decades. Early research, particularly a study published in the Journal of Ethnopharmacology in 1986 by Akunyili and Akubue, highlighted this compound as the antisnake venom principle from the stem bark of Schumanniophyton magnificum frontiersin.orgresearchgate.netnih.govsaudijournals.comscialert.net. This pioneering work demonstrated that this compound, as well as the methanol (B129727) extract of the stem bark, reduced the lethal effect of Naja melanoleuca (black cobra) venom in mice frontiersin.orgresearchgate.net. The observed effect was most pronounced when the venom was mixed and incubated with the extract or this compound prior to administration researchgate.net.

Further studies have explored the potential mechanisms underlying its antivenom activity. It has been hypothesized that this compound may exert its effects by oxidizing the disulfide bridges of neurotoxins, which are crucial for venom toxicity researchgate.netird.fr. A similar mechanism has been suggested for its action against cobra venom cardiotoxins, which are structurally analogous to neurotoxins ird.fr. Beyond its direct antivenom properties, research has also indicated that Schumanniophyton magnificum extracts exhibit anti-inflammatory properties, partly through the inhibition of phospholipase A2 (PLA2), an enzyme present in snake venoms that contributes significantly to local inflammation and pain during envenomation nih.govnmppdb.com.ng. These historical investigations have laid the groundwork for understanding this compound's potential as a natural antivenom agent.

Table 1: Key Research Findings on this compound's Antivenom Activity

Research AspectDetailsSource
Source Stem bark of Schumanniophyton magnificum frontiersin.orgresearchgate.netnih.govnmppdb.com.ng
Target Venom Naja melanoleuca (black cobra) venom frontiersin.orgresearchgate.net
Observed Effect Reduced lethal effect in mice frontiersin.orgresearchgate.net
Optimal Condition Greatest effect when incubated with venom researchgate.net
Proposed Mechanism Oxidative inactivation of venom components, possibly by oxidizing neurotoxin disulfide bridges researchgate.netird.fr
Related Activity Inhibition of phospholipase A2 (PLA2) activity by plant extracts nih.govnmppdb.com.ng

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36NO15+ B1681562 Schumanniofoside CAS No. 107584-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107584-27-0

Molecular Formula

C30H36NO15+

Molecular Weight

650.6 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione

InChI

InChI=1S/C30H35NO15/c1-10-7-12(33)17-14(41-10)8-15-18(22(17)36)23(37)19-13(43-15)5-6-31(3,4)28(19)46-30-27(25(39)21(35)16(9-32)44-30)45-29-26(40)24(38)20(34)11(2)42-29/h5-8,11,16,20-21,24-30,32,34-35,38-40H,9H2,1-4H3/p+1/t11-,16-,20-,21-,24+,25+,26-,27-,28?,29+,30+/m1/s1

InChI Key

JHVKXRVNXKCDAM-BRUKRHBESA-O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C4=C(C=C[N+]3(C)C)OC5=C(C4=O)C(=C6C(=C5)OC(=CC6=O)C)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3C4=C(C=C[N+]3(C)C)OC5=C(C4=O)C(=C6C(=C5)OC(=CC6=O)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C4=C(C=C[N+]3(C)C)OC5=C(C4=O)C(=C6C(=C5)OC(=CC6=O)C)O)CO)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Schumanniofoside; 

Origin of Product

United States

Phytochemical Exploration and Isolation of Schumanniofoside

Ethnobotanical Significance and Traditional Uses of Schumanniophyton magnificum Relevant to Scientific Inquiry

Schumanniophyton magnificum (K.Schum.) Harms is a small tree or forest shrub belonging to the Rubiaceae family, native to West and Central Africa, including regions of Nigeria, Cameroon, Gabon, and northern Angola wikipedia.orgnih.gov. Its presence is often noted in lowland rainforests, particularly near riverbanks and in swampy areas, at altitudes ranging from 0 to 500 meters nih.gov.

Traditionally, various parts of S. magnificum have been employed in African ethnomedicine for a wide range of ailments. The bark decoction is used as an enema for dysentery and as a lotion post-circumcision, attributed with antiseptic and analgesic properties wikipedia.orgnih.gov. The juice from fresh leaves and extracts from the stem are traditionally applied in the treatment of snakebites wikipedia.orgnih.gov. In Nigeria, the plant is locally known as 'mgba mmiri' nih.gov.

Scientific studies have begun to substantiate some of these traditional uses, revealing a spectrum of biological activities in S. magnificum extracts. These include antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, supporting its use in managing urogenital infections nih.gov. Anti-inflammatory properties, potentially through phospholipase A₂ inhibition, may explain its traditional application in snakebite treatments nih.gov. Furthermore, S. magnificum extracts have demonstrated antihyperglycemic, antioxidant, and antimalarial effects, with in vitro activity against chloroquine-resistant Plasmodium falciparum nih.gov. An aqueous extract of S. magnificum has also shown aphrodisiac effects in in vivo studies, significantly increasing mount, ejaculation, and intromission frequencies in male rats, alongside a notable increase in serum testosterone (B1683101) levels wikipedia.orgnih.gov. Culturally, it is also reported to be used in Gabonese rituals for its psychoactive properties nih.gov.

These diverse traditional applications and validated biological activities underscore the importance of Schumanniophyton magnificum as a subject for phytochemical investigation, driving the search for its active constituents, including Schumanniofoside.

Methodologies for Extraction and Purification of this compound from Plant Material

The isolation of this compound and related compounds from Schumanniophyton magnificum typically begins with the careful preparation and extraction of plant material. This compound, specifically identified as a chromone (B188151) alkaloidal glycoside, has been isolated from the stem bark of Schumanniophyton magnificum nih.govnih.gov. Related chromone glycosides, schumanniofiosides A and B, have been obtained from the root bark wikipedia.orgwikipedia.org.

General methodologies for the extraction of natural products from plant matrices often involve solvent extraction. For S. magnificum, methanol (B129727) extracts of the stem bark have been used to isolate this compound nih.gov, while n-butanol extracts of the root bark have yielded chromone glycosides, including schumanniofiosides A and B wikipedia.org.

Following initial extraction, crude extracts undergo a series of purification steps to isolate individual compounds. This process often involves liquid-liquid partitioning to separate compounds based on their polarity. Subsequent purification relies heavily on various chromatographic techniques. These include:

Thin Layer Chromatography (TLC): A rapid and cost-effective method for preliminary separation and monitoring of fractions.

Vacuum Liquid Chromatography (VLC): Used for bulk separation of compounds.

Column Chromatography (CC): A widely used technique employing various stationary phases (e.g., silica (B1680970) gel) and solvent systems for more refined separation nih.govnih.gov.

Preparative High-Performance Reversed-Phase Liquid Chromatography (HPLC): A high-resolution technique essential for obtaining highly pure compounds nih.gov.

Other purification methods that may be employed include ethanol (B145695) precipitation, membrane separation, ion-exchange chromatography, size-exclusion chromatography, and affinity chromatographic methods, depending on the specific properties of the target compound and the desired purity nih.gov. Often, the isolation process is guided by bioactivity assays, ensuring that fractions with desired biological effects are prioritized for further purification nih.gov.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

The precise determination of the chemical structure of this compound, a chromone alkaloidal glycoside with a molecular formula of C₃₀H₃₆NO₁₅, relies on a combination of advanced spectroscopic techniques nih.govnih.gov. Similarly, the structures of related chromone glycosides, schumanniofiosides A (C₁₆H₁₈O₉) and B, were elucidated through comprehensive spectral data analysis combined with chemical degradation experiments wikipedia.orgnih.gov.

The primary spectroscopic methods employed for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone technique for determining the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

¹H NMR: Provides information on the number, type, and environment of hydrogen atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule.

Distortionless Enhancement by Polarization Transfer (DEPT): Helps differentiate between CH₃, CH₂, CH, and quaternary carbons.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals that are directly bonded.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations between protons and carbons separated by two or three bonds, providing crucial information about long-range connectivity and quaternary carbons nih.govnih.govnih.govnih.gov.

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can be used to deduce structural features. Techniques like High-Resolution Mass Spectrometry (HRMS) are essential for determining exact molecular formulas nih.govnih.govnih.gov.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups), particularly conjugated systems, which are characteristic of chromone structures.

By integrating the data obtained from these sophisticated techniques, researchers can construct the complete three-dimensional structure of complex natural products like this compound. For instance, schumanniofioside A was identified as 2-methyl-5,7-dihydroxychromone 5-O-beta-D-glucopyranoside, and schumanniofioside B as 2-methyl-5,7-dihydroxychromone 7-O-beta-D-glucopyranosyl-(1----2)-apiofuranoside, based on such spectral and chemical analyses wikipedia.org.

Identification and Characterization of Related Chromone Alkaloids and Glycosides from Schumanniophyton magnificum

Beyond this compound, Schumanniophyton magnificum is a rich source of various other chromone alkaloids and glycosides, contributing to its observed traditional medicinal properties. Phytochemical investigations have led to the isolation and characterization of numerous compounds within these classes.

Chromone Alkaloids: The plant is particularly noted for its chromone alkaloids, which are compounds featuring a chromone core fused with an alkaloid moiety. Identified chromone alkaloids from S. magnificum include:

Schummaniophytine wikipedia.org

Isoschummaniophytine (a novel alkaloid)

N-methylschummaniophytine wikipedia.org

Schumaginine wikipedia.org

Schumannificine wikipedia.org

N-methylschumannificine

Anhydroschumannificine (a novel alkaloid)

N-methylanhydroschumannificine (a novel alkaloid)

Dehydroschumannificine

Hydroxy-N-methylschumannificine (a novel alkaloid)

Acetate (B1210297) of N-demethylrohitukine (a novel alkaloid)

These alkaloids often possess complex polycyclic structures, with the chromone system being a central feature.

Chromone Glycosides: In addition to alkaloids, S. magnificum also contains chromone glycosides, which are chromone derivatives linked to sugar moieties. Two notable new chromone glycosides isolated from the root bark are:

Schumanniofioside A: Identified as 2-methyl-5,7-dihydroxychromone 5-O-beta-D-glucopyranoside wikipedia.org.

Schumanniofioside B: Identified as 2-methyl-5,7-dihydroxychromone 7-O-beta-D-glucopyranosyl-(1----2)-apiofuranoside wikipedia.org.

Other Related Compounds: The plant also yields other related compounds that contribute to its chemical profile:

Noreugenin (5,7-dihydroxy-2-methylchromone): A known chromone isolated from various extracts of the plant wikipedia.org.

Rohitukine: A chromone alkaloid also found in S. magnificum, known for its anti-inflammatory and immunomodulatory activities wikipedia.orgwikipedia.org.

Trigonelline: A related base also identified in S. magnificum wikipedia.org.

The co-occurrence of these diverse chromone-based compounds, including alkaloids and glycosides, highlights the sophisticated biosynthetic pathways within Schumanniophyton magnificum and provides a rich foundation for further pharmacological and chemical investigations.

Biosynthetic Pathways and Biogenesis of Schumanniofoside

General Principles of Chromone (B188151) Biosynthesis via the Acetic Acid Pathway

The biosynthesis of the chromone core of Schumanniofoside proceeds via the polyketide pathway, also known as the acetic acid pathway. mdpi.com This fundamental metabolic route is responsible for producing a wide array of natural products in plants and microorganisms. The process begins with the primary metabolite, acetyl coenzyme A (acetyl-CoA), which is carboxylated to form malonyl coenzyme A (malonyl-CoA).

The core principle of this pathway involves the sequential condensation of multiple acetate (B1210297) units (in the form of malonyl-CoA) to build a linear poly-β-keto chain. mdpi.com For the specific aglycone of this compound, which is 2-methyl-5,7-dihydroxychromone, the assembly requires the condensation of five molecules derived from acetate. nih.govmdpi.com This linear pentaketide (B10854585) (five-ketone) intermediate then undergoes intramolecular cyclization reactions to form the characteristic bicyclic benzo-γ-pyrone structure of the chromone. The cyclization typically involves Claisen and/or aldol-type condensation reactions, which establish the aromatic A ring and the heterocyclic C ring. researchgate.net This pathway characteristically produces chromones with oxygenation patterns at the C-5 and C-7 positions and a methyl group at the C-2 position, consistent with the structure of the this compound aglycone. mdpi.com

Enzymology of Key Steps in this compound Biogenesis

The biogenesis of this compound from simple precursors is catalyzed by a series of specific enzymes. Each enzyme plays a critical role in chain assembly, cyclization, and the final tailoring step of glycosylation.

Key Enzymes in this compound Biogenesis

Enzyme Class Specific Enzyme Type Role in Pathway
Synthase Pentaketide Chromone Synthase (PCS) Catalyzes the sequential condensation of five malonyl-CoA units to form a linear pentaketide chain.
Cyclase Polyketide Cyclase Facilitates the intramolecular cyclization of the pentaketide intermediate to form the 2-methyl-5,7-dihydroxychromone core.

| Transferase | UDP-Glycosyltransferase (UGT) | Transfers a sugar moiety (e.g., glucose) from an activated sugar donor (UDP-glucose) to the chromone aglycone. |

Pentaketide Chromone Synthase (PCS): This is the foundational enzyme in the pathway. PCS belongs to the Type III polyketide synthase (PKS) superfamily. It catalyzes the five-step decarboxylative condensation of malonyl-CoA molecules to assemble the linear pentaketide chain that serves as the direct precursor to the chromone skeleton. mdpi.com

Polyketide Cyclase: Following the formation of the linear polyketide chain by PCS, a cyclase enzyme is believed to guide the folding and intramolecular cyclization of this intermediate. This enzymatic step is crucial for ensuring the correct formation of the bicyclic chromone ring system of 2-methyl-5,7-dihydroxychromone. While spontaneous cyclization can occur, enzymatic catalysis provides stereochemical control and efficiency. mdpi.com

UDP-Glycosyltransferase (UGT): The final step in the biosynthesis of this compound is glycosylation. This reaction is catalyzed by a UDP-dependent glycosyltransferase. A UGT enzyme transfers a sugar molecule, such as glucose, from an activated donor like UDP-glucose, to a hydroxyl group on the 2-methyl-5,7-dihydroxychromone aglycone. nih.gov In the case of this compound A, the glucose moiety is attached at the C-5 hydroxyl group. nih.govnih.gov This glycosylation step significantly impacts the solubility and biological properties of the final compound.

Identification and Characterization of Biosynthetic Intermediates and Precursors

The biosynthetic pathway of this compound involves several distinct molecules, from simple metabolic building blocks to the final glycosylated product.

Primary Precursors: The ultimate precursor for the entire chromone structure is Acetyl-CoA . Through the action of acetyl-CoA carboxylase, it is converted into Malonyl-CoA , which serves as the direct two-carbon extender unit for the polyketide chain assembly. mdpi.com

Biosynthetic Intermediates:

Linear Pentaketide Chain: This is the first key intermediate formed by the Pentaketide Chromone Synthase. It is an uncyclized, highly reactive molecule that is quickly converted into the chromone ring system.

Aglycone Intermediate: The direct precursor to this compound is its aglycone (the non-sugar portion), 2-methyl-5,7-dihydroxychromone . nih.gov This stable intermediate accumulates before the final glycosylation step. It is this molecule that undergoes the enzymatic addition of a sugar moiety to yield the final natural product.

The specific compounds identified from Schumanniophyton magnificum, this compound A and this compound B, differ in their glycosylation. This compound A is the 5-O-β-D-glucopyranoside of the aglycone, while this compound B features a more complex disaccharide attached at the C-7 position. nih.gov This indicates the presence of at least two different UGT enzymes or a single UGT with broad regioselectivity within the plant.

Molecular Biology Approaches to Elucidate this compound Biosynthetic Gene Clusters

While the specific genes for this compound biosynthesis in Schumanniophyton magnificum have not been fully elucidated, modern molecular biology provides a clear framework for their discovery. The primary strategy involves the identification of a biosynthetic gene cluster (BGC), where genes encoding the enzymes for a specific metabolic pathway are often physically co-located on a chromosome.

A common approach begins with transcriptomics. By sequencing the messenger RNA (mRNA) from the root bark of S. magnificum, where this compound is produced, researchers can create a cDNA library that represents all the genes being actively expressed. nih.gov Bioinformatic analysis of this library would focus on identifying gene sequences that show high similarity (homology) to known enzyme-encoding genes from other plant species, such as:

Pentaketide Chromone Synthase (PCS) genes.

Polyketide Cyclase genes.

UDP-Glycosyltransferase (UGT) genes.

Once candidate genes are identified, their function must be confirmed. This is typically achieved through heterologous expression, where the candidate gene is inserted into and expressed by a model organism like yeast (Saccharomyces cerevisiae) or E. coli. The recombinant enzymes produced by these organisms are then tested in vitro with the expected precursors (e.g., malonyl-CoA for a PCS, or the aglycone and UDP-glucose for a UGT) to verify that they catalyze the correct biochemical reaction and produce the expected product.

Genome sequencing of S. magnificum combined with bioinformatics tools designed for genome mining can also be used to directly identify the entire BGC for this compound. This approach looks for the characteristic co-localization of PCS, cyclase, and UGT genes, providing a comprehensive map of the biosynthetic pathway at the genetic level.

Biological Activities and Mechanistic Investigations of Schumanniofoside

Antivenom Activity of Schumanniofoside

The antivenom properties of this compound have been explored through various preclinical studies, revealing its capacity to counteract the deleterious effects of snake envenomation.

Neutralization of Lethal Effects of Snake Venoms in Preclinical Models

Preclinical studies have shown that this compound can reduce the lethal effects of snake venoms. Specifically, in in vivo models, this compound demonstrated a reduction in the lethal effect of Naja melanoleuca venom. When administered at concentrations ranging from 10 to 100 mg/kg, the compound exhibited protective effects. An administered dose of 80 mg/kg was observed to reduce mortality in mice by 15%. wikipedia.orglipidmaps.org Furthermore, the methanol (B129727) extract of Schumanniophyton magnificum, from which this compound is derived, was found to inactivate previously administered Naja melanoleuca venom, underscoring its neutralizing potential.

Table 1: Effect of this compound on Naja melanoleuca Venom Lethality in Mice

Concentration (mg/kg)Observed Effect (Preclinical Model)Mortality Reduction (%)
10-100Reduced lethal effectNot specified for range
80Reduced lethal effect15

Inhibition of Specific Venom Toxins and Enzymatic Components

Snake venoms are complex mixtures primarily composed of proteins and peptides, including various enzymes such as phospholipases A2 (PLA2s), metalloproteases (SVMPs), and serine proteases (SVSPs), as well as non-enzymatic toxins like three-finger toxins (3-FTxs). wikipedia.org Alkaloids, a class of compounds to which this compound belongs, are known for their inhibitory activities against these venom enzymes. wikipedia.orglipidmaps.org

This compound has been specifically implicated in the inhibition of phospholipase A2 (PLA2) activity. Studies on the methanol extract of Schumanniophyton magnificum revealed a significant inhibition of PLA2 activity across various concentrations. The highest inhibitory activity observed for the crude extract was 44.253% at a concentration of 0.8 mg/mL. Further fractionation of the extract yielded specific fractions (SMF1, SMF3, SMF4, SMF2) that also demonstrated potent PLA2 inhibitory effects, with SMF1 exhibiting the highest inhibition at 58.117%.

Table 2: Phospholipase A2 (PLA2) Inhibition by Schumanniophyton magnificum Extracts and Fractions

Sample TypeConcentration (mg/mL)PLA2 Inhibition (%)
Methanol Extract of S. magnificum (MESM)0.844.253
Fraction SMF1Not specified58.117
Fraction SMF3Not specified54.807
Fraction SMF4Not specified53.620
Fraction SMF2Not specified52.373

Proposed Molecular Mechanisms of Antivenom Action

The mechanisms by which small molecules like this compound exert their antivenom effects are multifaceted. Proposed hypotheses for herbal antivenoms generally include protein precipitation, enzyme inactivation/inhibition, chelation activity, adjuvant action, and antioxidant activity.

One of the proposed mechanisms for this compound's action involves oxidative inactivation. It is hypothesized that this compound may oxidize the disulfide bridges present in neurotoxins (NT), which are crucial for their toxic function. A similar oxidative effect has been observed against cobra venom cytotoxins (CT), which are structurally analogous to neurotoxins. This oxidative modification could lead to the denaturation or functional impairment of these toxins, thereby reducing their toxicity. The general concept of antioxidant activity is also recognized as a potential mechanism for small molecule antivenom agents.

The inhibition of Phospholipase A2 (PLA2) enzymes is a key mechanism attributed to this compound. PLA2s are major enzymatic components in many snake venoms, contributing significantly to tissue damage, inflammation, and neurotoxicity by hydrolyzing membrane phospholipids. By inhibiting PLA2 activity, this compound is thought to reduce the release of free fatty acids from membrane phospholipids. This, in turn, could suppress the synthesis of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are potent pro-inflammatory mediators. The reduction in prostaglandin production would consequently mitigate the inflammatory response induced by snake venom.

Neurotoxins (NT) in snake venoms, particularly those from Elapidae snakes, are responsible for blocking cholinergic receptors, leading to severe effects like paralysis of respiratory muscles. The integrity of disulfide bridges within these neurotoxins is essential for their structural stability and biological activity. This compound is believed to interact with and likely oxidize these critical disulfide bridges. This oxidative modification would disrupt the native conformation of the neurotoxins, rendering them non-functional and thereby preventing their binding to target receptors and mitigating neurotoxicity.

Comparative Efficacy of this compound with Other Plant-Derived Antivenom Compounds

This compound has demonstrated significant antivenom properties, particularly against the venom of Naja melanoleuca (black cobra). In in vivo studies, this compound was shown to reduce the lethal effect of N. melanoleuca venom. An administered dose of 80 mg/kg of this compound reduced mortality in mice by 15%. nih.govresearchgate.net The mechanism of its antivenom action is suggested to involve the oxidative inactivation of venom components, with the effect being most pronounced when the venom is pre-incubated with this compound or the plant extract. mdpi.com

Beyond the isolated compound, hydroethanolic extracts from the stem bark of Schumanniophyton magnificum have exhibited broad antivenom activities. These extracts significantly inhibited phospholipase A2 (PLA2) activity, a crucial toxic enzyme found in many snake venoms, and also suppressed the hemolytic activity induced by Bitis gabonica viper venom on rat red blood cells in vitro. ajopred.comresearchgate.netajopred.com For instance, concentrations of Schumanniophyton magnificum extract ranging from 200 to 1600 µg/mL inhibited PLA2 activity from 100% down to 48.8%. ajopred.com Similarly, the extract neutralized venom-induced hemolysis by 19% to 30% at concentrations of 100 to 800 µg/mL. ajopred.com Furthermore, a peptide with a molecular mass of approximately 6000 daltons, isolated from Schumanniophyton magnificum, demonstrated dose-related inhibitions of cardiotoxin (B1139618) and total cobra venom effects in the chick biventer cervicis preparation. easpublisher.comnih.govfrontiersin.org

The exploration of plant-derived compounds as antivenom agents is crucial, especially as adjunct therapies to complement conventional antivenom treatments, which often have limitations such as cost, availability, and potential side effects. nih.govscielo.br Other plant-derived compounds reported to possess antivenom activities include terpenes, various alkaloids, modified glycosides, saponins, and polyketides. nih.gov For comparative context, a glycoprotein (B1211001) inhibitor (WSG) from Withania somnifera has been shown to prolong the death time and reduce the toxicity of Naja naja venom in mice by approximately tenfold compared to antivenom alone, and it also inhibited the hyaluronidase (B3051955) activity of cobra and viper venoms. frontiersin.org Similarly, Turmerin, a protein from Curcuma longa, inhibited the enzymatic activity, edema, cytotoxicity, and myotoxicity of Naja naja venom PLA2. frontiersin.org Root extracts of Mimosa pudica have also demonstrated the ability to neutralize the lethality, myotoxicity, and toxic enzymes of Naja kaouthia venom. phcog.com

Table 1: Comparative Antivenom Activity of this compound and Schumanniophyton magnificum Extracts with Other Plant-Derived Compounds

Compound/ExtractSource PlantVenom SpeciesEffectDosage/ConcentrationReference
This compoundSchumanniophyton magnificumNaja melanoleucaReduced lethal effect (in vivo)80 mg/kg reduced mortality by 15% nih.govresearchgate.net
Schumanniophyton magnificum (hydroethanolic extract)Schumanniophyton magnificumBitis gabonicaSignificant inhibition of PLA2 (in vitro)200 to 1600 µg/mL inhibited PLA2 activity from 100% to 48.8% ajopred.comresearchgate.netajopred.com
Schumanniophyton magnificum (hydroethanolic extract)Schumanniophyton magnificumBitis gabonicaInhibited hemolytic activity on red blood cells (in vitro)100 to 800 µg/mL neutralized hemolysis from 19% to 30% ajopred.comresearchgate.netajopred.com
Peptide (approx. 6000 Da)Schumanniophyton magnificumCobra species (cardiotoxin, total venom)Dose-related inhibitions (chick biventer cervicis preparation)Not specified easpublisher.comnih.govfrontiersin.org
Glycoprotein inhibitor (WSG)Withania somniferaNaja naja (PLA2, hyaluronidase)Prolonged death time and reduced toxicity (~10x vs antivenom alone), inhibited hyaluronidase activityNot specified frontiersin.org
Turmerin (protein)Curcuma longaNaja naja (PLA2)Inhibited enzymatic activity, edema, cytotoxicity, myotoxicityNot specified frontiersin.org
Root extractsMimosa pudicaNaja kaouthiaNeutralized lethality, myotoxicity, toxic enzymes phcog.com

Anti-inflammatory Activity of this compound and Schumanniophyton magnificum Extracts

Schumanniophyton magnificum extracts, from which this compound is derived, have demonstrated anti-inflammatory properties, often linked to their antioxidant capacity. phytojournal.comgsconlinepress.comresearchgate.net The plant's traditional use and phytochemical composition, including phenols and flavonoids, support these observations. phytojournal.com

Modulation of Pro-inflammatory Mediators and Pathways

Inflammation is characterized by the release of various pro-inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-17 (IL-17), as well as prostaglandins (e.g., PGE2), nerve growth factor (NGF), serotonin, and histamine. frontiersin.org The activation of pattern recognition receptors (e.g., Toll-like receptors, Nod-like receptors) can trigger intracellular pathways involving transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to increased synthesis of these pro-inflammatory cytokines. frontiersin.orgclinical-laboratory-diagnostics.comnih.govresearchgate.net

This compound's involvement in inhibiting phospholipase A2 (PLA2) activity researchgate.net is particularly relevant to its anti-inflammatory potential. PLA2 plays a key role in the inflammatory cascade by releasing arachidonic acid, which is then metabolized into potent pro-inflammatory mediators such as prostaglandins and leukotrienes. researchgate.netcsic.es By modulating this pathway, this compound may contribute to the reduction of inflammatory responses. Anti-inflammatory mechanisms can also involve the release of anti-inflammatory molecules like transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10), triggering specific signaling pathways via phagocyte receptors. frontiersin.orgnih.gov

Effects on Cellular Inflammatory Responses in Experimental Systems

Studies on Schumanniophyton magnificum extracts have provided evidence of their effects on cellular inflammatory responses. An aqueous extract of Schumanniophyton magnificum stem bark has been shown to protect against dexamethasone-induced pancreatic and hepatorenal abnormalities, a protective effect attributed to its antioxidant properties. gsconlinepress.comresearchgate.net

More specifically, the leaves extract of Schumanniophyton magnificum (MESM-L) demonstrated significant anti-inflammatory potential in experimental models. At a dose of 400 mg/kg body weight, MESM-L inhibited edema by 73.13% and vascular permeability by 72.37%. researchgate.nettjdr.org Furthermore, the extract showed a notable effect on leukocyte mobilization, with a 41.17% reduction observed even at the lowest tested dose. researchgate.nettjdr.org These findings suggest that Schumanniophyton magnificum extracts can modulate key cellular events in the inflammatory process, such as fluid extravasation and immune cell recruitment.

Table 2: Anti-inflammatory Activity of Schumanniophyton magnificum Leaves Extract (MESM-L)

ActivityDosageEffectReference
Edema inhibition400 mg/kg b.w.73.13% inhibition researchgate.nettjdr.org
Vascular permeability inhibition400 mg/kg b.w.72.37% inhibition researchgate.nettjdr.org
Leukocyte mobilizationLowest dose (unspecified)41.17% effect researchgate.nettjdr.org

Antioxidant Activity of this compound and Schumanniophyton magnificum Extracts

The antioxidant activity of Schumanniophyton magnificum extracts is a well-documented property, largely attributed to the presence of phenolic compounds and flavonoids. phytojournal.com This antioxidant capacity is believed to underpin many of the plant's observed biological effects, including its protective actions against oxidative stress-induced damage. gsconlinepress.comresearchgate.net

Free Radical Scavenging Capabilities of this compound

The ability of this compound and Schumanniophyton magnificum extracts to scavenge free radicals has been evaluated using various in vitro assays. Free radicals, such as superoxide (B77818) ions (O2•-), hydroxyl radicals (OH•), and nitric oxide (NO) radicals, are highly reactive species that contribute to oxidative stress. core.ac.uk

The leaves extract of Schumanniophyton magnificum (MESM-L) demonstrated potent free radical scavenging capabilities. In the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, MESM-L exhibited an IC50 value of 12.31 µg/mL. researchgate.nettjdr.org Similarly, its nitric oxide (NO) scavenging activity was quantified with an IC50 value of 19.52 µg/mL. researchgate.nettjdr.org These low IC50 values indicate a strong ability to neutralize these free radicals. The extract also showed ferric-reducing antioxidant power (FRAP), further confirming its electron-donating capacity. researchgate.nettjdr.org The presence of polyphenols and flavonoids in Schumanniophyton magnificum is considered responsible for these observed free radical scavenging and antioxidant activities. phytojournal.comnih.gov

Table 3: Free Radical Scavenging Capabilities of Schumanniophyton magnificum Leaves Extract (MESM-L)

AssayIC50 ValueReference
Nitric Oxide (NO) scavenging19.52 µg/mL researchgate.nettjdr.org
DPPH radical scavenging12.31 µg/mL researchgate.nettjdr.org

Mitigation of Oxidative Stress in Biological Models

Beyond direct radical scavenging, Schumanniophyton magnificum extracts have shown the ability to mitigate oxidative stress in biological systems. In a study involving dexamethasone-induced insulin (B600854) resistance in rats, the aqueous extract of Schumanniophyton magnificum stem bark significantly increased the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme. gsconlinepress.comresearchgate.net The extract also demonstrated a dose-dependent positive effect on glutathione (B108866) concentration, another vital antioxidant molecule involved in cellular defense against oxidative damage. gsconlinepress.comresearchgate.net These effects collectively contribute to the extract's protective actions against dexamethasone-induced pancreatic and hepatorenal abnormalities, highlighting its role in maintaining cellular redox balance and preventing oxidative injury. gsconlinepress.comresearchgate.net

Structure Activity Relationship Sar Studies of Schumanniofoside

Role of the Glycosidic Moiety in Modulating Pharmacological Effects

The role of the glycosidic moiety in schumanniofoside's pharmacological effects has not been specifically investigated. In many glycosylated natural products, the sugar component can significantly impact pharmacokinetic and pharmacodynamic properties. nih.gov Glycosylation can enhance water solubility, influence transport across biological membranes, and affect how the molecule interacts with its biological target. nih.gov For instance, in some cardiac glycosides, the sugar moiety is crucial for their activity, while in other compounds, it may only serve to improve solubility and bioavailability. nih.gov Without studies comparing the activity of this compound with its aglycone (the non-sugar part), the precise role of its glycosidic portion is speculative.

Influence of the Benzopyranylpiperidinone Alkaloid Core on Efficacy

The influence of the benzopyranylpiperidinone alkaloid core on the efficacy of this compound is a key area for potential future research. This core structure is a defining feature of the compound, and its rigidity and functional groups are likely critical for binding to biological targets. SAR studies on other alkaloids, such as benzophenanthridines, have shown that the arrangement of rings and the presence and position of substituents like methoxyl or methylenedioxy groups can significantly impact antimicrobial and other biological activities. plos.orgnih.gov Understanding how modifications to this core in this compound would affect its efficacy would require the synthesis and biological evaluation of various analogues.

SAR Studies of Synthetic and Natural Analogues of this compound

There is a lack of published SAR studies on synthetic or natural analogues of this compound. The synthesis and evaluation of analogues are fundamental to SAR studies. nih.gov By systematically altering different parts of the molecule—for example, by changing the substituents on the aromatic ring, modifying the piperidinone structure, or altering the sugar moiety—researchers can map out the structural requirements for biological activity. nih.gov While there is extensive literature on the synthesis and biological evaluation of analogues of other alkaloids and natural products, nih.govmdpi.com similar research dedicated to this compound is not readily found.

Preclinical Research Methodologies and Models for Schumanniofoside Evaluation

In Vitro Experimental Models

In vitro experimental models provide controlled environments to study the direct effects of Schumanniofoside on cells, enzymes, and biochemical processes.

Cell-Based Assays for Biological Activity and Cytotoxicity

Cell-based assays are fundamental tools in preclinical research to evaluate the biological activity and potential cytotoxicity of compounds. These assays assess how a substance affects cell viability, proliferation, and specific cellular functions. Common methods include dye exclusion assays, metabolic activity assays (e.g., MTT, WST-1), and assays that measure membrane integrity or ATP production. nih.govnawah-scientific.comnih.govthermofisher.combiocompare.com While such assays are standard for evaluating novel compounds, specific detailed findings regarding this compound's performance in cell-based cytotoxicity or other direct biological activity assays are not explicitly detailed in the available literature.

Enzyme Inhibition Assays (e.g., Phospholipase A2)

This compound has been identified as an "antisnake venom principle" with reported phospholipase A2 (PLA2)-inhibitory activity. nih.govresearchgate.net PLA2 enzymes are crucial components of many snake venoms, contributing to their toxic effects. nih.govsigmaaldrich.com The antivenom effect of this compound is thought to involve the oxidative inactivation of venom components, including the disulfide bridges of neurotoxins (NT) and cardiotoxins (CT), which are essential for their toxicity. frontiersin.orgfrontiersin.orgird.frresearchgate.net While this compound has been linked to PLA2 inhibition as part of its antivenom properties, specific quantitative data, such as IC50 values or percentage inhibition for isolated this compound against particular PLA2 enzymes, are not explicitly provided in the available search results.

Biochemical Assays for Antioxidant Potential (e.g., DPPH, FRAP, NO scavenging)

The proposed mechanism of action for this compound's antivenom effect, involving the oxidative inactivation of venom components, suggests inherent antioxidant properties. frontiersin.orgfrontiersin.orgird.frresearchgate.net Biochemical assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, FRAP (ferric reducing antioxidant power), and NO (nitric oxide) scavenging assays are commonly employed to quantify the antioxidant potential of compounds. nih.govnih.govugm.ac.idresearchgate.netmdpi.com These assays measure a compound's ability to neutralize free radicals or reduce ferric ions, indicating its antioxidant capacity. However, specific quantitative results from DPPH, FRAP, or NO scavenging assays for isolated this compound are not detailed in the available literature.

In Vivo Animal Models for Efficacy and Preliminary Assessment

Rodent Models for Antivenom Efficacy (e.g., against Naja melanoleuca venom)

This compound has been evaluated for its antivenom efficacy in rodent models, specifically against the lethal effects of Naja melanoleuca (black cobra) venom. Studies have demonstrated that this compound can reduce the lethal effect of N. melanoleuca venom in mice. nih.govresearchgate.netuniport.edu.ngfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net A notable finding indicates that an administered dose of 80 mg/kg of this compound reduced the mortality in mice by 15%. nih.gov The maximal antivenom effect was observed when this compound was preincubated with the venom prior to administration. uniport.edu.ngresearchgate.net This suggests a direct interaction with venom components, leading to their neutralization. The probable mechanism underlying this antivenom action is believed to be the oxidative inactivation of the venom. frontiersin.orgfrontiersin.orgird.frresearchgate.net

Table 1: Antivenom Efficacy of this compound Against Naja melanoleuca Venom in Mice

Venom TypeAnimal ModelDose (mg/kg)Effect on MortalityCondition for Maximal EffectProbable MechanismSource
Naja melanoleuca venomMice8015% reductionPreincubation with venomOxidative inactivation nih.govuniport.edu.ngresearchgate.net

Rodent Models for Anti-inflammatory Assessment (e.g., paw edema, vascular permeability, leukocyte mobilization)

Rodent models are widely used for assessing anti-inflammatory compounds, employing assays such as egg albumin-induced paw edema, acetic acid-induced vascular permeability, and in vivo leukocyte mobilization. researchgate.nettjdr.orgtjdr.orgjyoungpharm.orgmdpi.com These models help to understand a compound's ability to reduce swelling, decrease fluid leakage from blood vessels, and inhibit the migration of immune cells to inflammatory sites. While these methodologies are relevant for evaluating anti-inflammatory potential, specific detailed findings for isolated this compound in these in vivo anti-inflammatory models are not explicitly provided in the available literature.

Preliminary Toxicity Assessments in Preclinical Animal Models

Preliminary toxicity assessments for this compound have primarily involved in vivo studies in preclinical animal models, specifically mice, to evaluate its efficacy against snake venom. Research has demonstrated that this compound effectively reduces the lethal effects induced by Naja melanoleuca (black cobra) venom. researchgate.netfrontiersin.orgresearchgate.netdokumen.pubnih.govuniport.edu.ngresearchgate.netscielo.brresearchgate.netresearchgate.net

In these studies, this compound was administered to mice at various concentrations ranging from 10 to 100 mg/kg. A notable finding indicated that an administered dose of 80 mg/kg of this compound resulted in a 15% reduction in mortality among mice exposed to Naja melanoleuca venom. researchgate.netfrontiersin.orgresearchgate.netnih.gov The observed protective effect was most pronounced when this compound was preincubated with the venom before administration, suggesting a direct interaction with venom components. uniport.edu.ngresearchgate.netresearchgate.net The proposed mechanism of action for this antivenom activity involves the oxidative inactivation of disulfide bridges within the venom's toxic components. scielo.brresearchgate.net

The following table summarizes key findings from preliminary toxicity assessments:

CompoundAnimal ModelVenom SpeciesConcentration Range (mg/kg)Specific Dose (mg/kg)Observed Effect
This compoundMiceNaja melanoleuca10-10080Reduced lethal effect; 15% mortality reduction researchgate.netfrontiersin.orgresearchgate.netnih.gov

Advanced Preclinical Methodologies

Advanced preclinical methodologies offer deeper insights into the biological activities and mechanisms of action of chemical compounds. While these technologies are broadly applied in the study of natural products and their interactions with biological systems, specific detailed applications directly on this compound are less extensively documented in the provided literature.

Omics technologies, such as metabolomics and proteomics, are powerful tools for comprehensive biological analysis, often employed in venom research to understand metabolic changes induced by venoms and to identify venom proteins and their interactions with potential therapeutic agents. researchgate.netresearchgate.netnih.gov The combined application of these technologies can lead to the identification of crucial metabolic pathways and protein targets relevant for effective venom inhibition. researchgate.netresearchgate.net

In the context of this compound, its identification as a bioactive compound from Schumanniophyton magnificum involved analytical techniques that are often part of broader metabolomic workflows used for profiling plant extracts. ukzn.ac.zaukzn.ac.za However, specific detailed research findings describing the application of metabolomics or proteomics to this compound itself to elucidate its precise effects on cellular pathways or its interaction with host proteomes are not prominently reported in the current search results. While these technologies are crucial for understanding the broader field of plant-derived antivenom research, direct, comprehensive omics data on this compound's biological impact remains an area for potential future detailed exploration.

Molecular docking and other in silico (computational) approaches are invaluable in preclinical research for predicting the binding affinity and interaction mechanisms between a compound and its potential biological targets. These methods are widely used to identify molecular targets for various plant-derived antivenom compounds and to explore their mechanisms of action at a molecular level. scielo.br

While in silico molecular modeling is a recognized method for identifying putative active agents from plant extracts and evaluating their potential interactions with enzymes, ukzn.ac.za direct, detailed findings specifically showcasing molecular docking studies or advanced in silico approaches applied to this compound for target identification are not extensively available in the provided literature. The primary research on this compound has focused on its in vivo efficacy against snake venom, with a proposed mechanism involving oxidative inactivation. scielo.brresearchgate.net Further computational investigations could provide more granular insights into its precise molecular interactions and target binding.

Synthetic and Semi Synthetic Approaches to Schumanniofoside and Its Analogues

Strategies for the Total Synthesis of the Schumanniofoside Core Structure

The total synthesis of this compound (C30H36NO15, PubChem CID: 5491293) involves the construction of its elaborate glycosylated benzopyranylpiperidinone alkaloid framework from simpler precursors uni.luchemblink.comtargetmol.com. While comprehensive, detailed reports on the full total synthesis of this compound itself are not extensively documented in readily available literature, the underlying principles for synthesizing its chromone (B188151) glycoside components are understood. Chromones, which form a part of the this compound structure, are generally biosynthesized through the acetic acid pathway mdpi.comnih.gov. This process involves the condensation of five acetate (B1210297) molecules, with key enzymatic roles played by enzymes like Pentaketide (B10854585) Chromone Synthase (PCS) nih.gov. The complexity of such polyketide-derived structures often necessitates multi-step synthetic routes. Research into the synthesis of similar complex natural products or their core structures, even if not directly leading to this compound, indicates the challenges in achieving stereoselective control and functional group compatibility across numerous synthetic steps grafiati.com.

Chemical Modifications and Semi-Synthetic Derivatization of this compound

Given the natural abundance of this compound in Schumanniophyton magnificum, semi-synthetic approaches have been explored to obtain derivatives. These methods involve chemically modifying the isolated natural product to generate new analogues, often with the aim of exploring their properties or improving their availability. For instance, studies have reported the preparation of semi-synthetic derivatives (e.g., compounds 13a-13d) from the natural isolate of Schumanniophyton magnificum researchgate.netnih.gov. These derivatizations allow for structural variations that might be difficult to achieve through direct extraction or full total synthesis. The exact chemical reactions and specific structural alterations for these derivatives are typically detailed in specialized chemical literature, highlighting the versatility of semi-synthetic strategies in natural product chemistry.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering a powerful route for complex molecule construction. For this compound, its natural origin points to significant biocatalytic transformations occurring during its biosynthesis in Schumanniophyton magnificum. As a chromone glycoside, its core structure is formed via the acetic acid pathway, a well-known biosynthetic route involving enzymatic steps mdpi.comnih.gov. Pentaketide Chromone Synthase (PCS) is a crucial enzyme in this pathway, catalyzing the formation of pentaketide chromones through decarboxylative condensations of malonyl-CoA, followed by a Claisen cyclization to form the aromatic ring nih.gov. While specific chemoenzymatic laboratory syntheses for this compound are not widely elaborated in the provided sources, the principles of using enzymes for specific bond formations, stereoselective transformations, or glycosylation steps are broadly applicable to complex natural products nih.govnih.govdiva-portal.org. This approach leverages the high selectivity and efficiency of biological catalysts to overcome challenges often encountered in purely chemical synthesis, particularly for the sugar moieties and stereocenters present in this compound.

Compound Information

Future Research Directions and Broader Academic Implications of Schumanniofoside

Discovery of Novel Biological Activities Beyond Current Understanding

While Schumanniofoside is recognized for its antivenom activity, the broad class of chromone (B188151) glycosides, to which it belongs, exhibits diverse biological activities, including antiviral, anti-inflammatory, antitumor, and antimicrobial properties. This suggests a significant potential for this compound to possess additional, as-yet-undiscovered biological activities. Future research should systematically screen this compound against a wide array of biological targets and disease models to uncover new therapeutic potentials. Investigations could explore its effects on various cellular processes, enzyme inhibitions, or receptor interactions that are not directly related to snake venom neutralization. Given the traditional uses of Schumanniophyton magnificum, exploring other ethnobotanical applications of the plant could provide leads for new biological activity assays for this compound.

Identification of Undiscovered Molecular Targets and Cellular Pathways

The current understanding of this compound's mechanism of action in snake venom neutralization points towards oxidative inactivation of venom components. nih.gov However, the specific molecular targets within the complex venom mixture and the precise cellular pathways influenced by this inactivation remain largely undefined. Future research should employ advanced proteomic and metabolomic approaches to identify the exact venom proteins or peptides that are modified or inactivated by this compound. Furthermore, if novel biological activities are discovered, comprehensive studies will be required to elucidate the specific molecular targets (e.g., enzymes, receptors, ion channels) and the downstream cellular signaling pathways involved. This could involve techniques such as affinity chromatography, target deconvolution, and transcriptomic analysis to map the compound's influence on cellular networks.

Advancements in Biosynthetic Engineering for Enhanced this compound Production

This compound is naturally isolated from the stem bark of Schumanniophyton magnificum. nih.govuni.lunih.gov The biosynthesis of chromones generally proceeds via the acetic acid pathway, with Pentaketide (B10854585) Chromone Synthase (PCS) identified as a key enzyme in the process. Relying solely on plant extraction for production can be unsustainable and yield-limited. Future research should focus on advancing biosynthetic engineering strategies to enhance this compound production. This could involve:

Metabolic Engineering of Schumanniophyton magnificum : Optimizing cultivation conditions or genetically modifying the plant to increase this compound yield.

Heterologous Expression : Transferring the biosynthetic gene clusters responsible for this compound production into more amenable host organisms, such as bacteria, yeast, or other plant cell cultures. This approach, while more commonly applied in microbial chemistry for silenced or orphaned gene clusters, could offer a scalable and controlled production platform.

Enzymatic Synthesis : Reconstituting the biosynthetic pathway in vitro using isolated enzymes, allowing for precise control over reaction conditions and potentially enabling the synthesis of analogs.

Integration of Computational Chemistry and Artificial Intelligence in this compound Research

The complexity of natural product research can be significantly accelerated by integrating computational chemistry and artificial intelligence (AI). For this compound, future research could leverage these tools for:

Molecular Docking and Dynamics Simulations : To predict and validate potential molecular targets, characterize binding affinities, and understand the dynamic interactions between this compound and its targets (e.g., snake venom components or novel cellular targets).

Quantitative Structure-Activity Relationship (QSAR) Studies : To establish relationships between the chemical structure of this compound and its biological activities, guiding the rational design of more potent or selective analogs.

De Novo Design : Utilizing AI algorithms to design novel compounds with improved properties based on the this compound scaffold.

Machine Learning for Bioactivity Prediction : Training models on existing datasets of chromone glycosides and their activities to predict new biological functions for this compound or identify structural features crucial for specific activities.

AI-driven Synthesis Route Optimization : Employing AI to explore and optimize synthetic or biosynthetic routes for this compound and its derivatives, potentially reducing production costs and environmental impact.

Investigation of Synergistic Interactions of this compound with Other Phytochemicals

Traditional medicinal practices often utilize whole plant extracts, implying that the therapeutic effects may arise from synergistic interactions among multiple phytochemicals rather than a single compound. This compound is isolated from Schumanniophyton magnificum, which contains a diverse array of secondary metabolites. nih.gov Future research should investigate the potential synergistic interactions of this compound with other compounds present in Schumanniophyton magnificum extracts or with other known antivenom phytochemicals. This could involve:

Combination Studies : Assessing the combined effects of this compound with other isolated compounds from its source plant or with standard antivenom agents in relevant biological assays.

Network Pharmacology : Analyzing the complex interactions of multiple compounds from the plant extract with various biological targets and pathways to understand the holistic effects.

Formulation Development : Exploring the potential for developing multi-component formulations that harness synergistic effects to enhance efficacy or broaden the spectrum of activity against different snake venoms.

Development of Novel Research Tools and Methodologies Inspired by this compound

The unique structure and biological activity of this compound could inspire the development of novel research tools and methodologies. For instance, its mechanism of oxidative inactivation of venom could lead to:

New Assays for Toxin Neutralization : Developing high-throughput screening assays that specifically detect oxidative inactivation or other unique mechanisms of toxin neutralization.

Probe Development : Synthesizing labeled this compound analogs to serve as chemical probes for identifying and characterizing its molecular targets in vitro and in vivo.

Scaffold for Drug Discovery : Utilizing the chromone alkaloidal glycoside scaffold of this compound as a starting point for designing and synthesizing new chemical entities with enhanced antivenom properties or other therapeutic applications. This could involve medicinal chemistry efforts to modify specific parts of the molecule to improve potency, selectivity, or pharmacokinetic properties.

Q & A

Q. What are the standard methods for isolating Schumanniofoside from Schumanniiphyton magnificum stem bark?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative thin-layer chromatography (pTLC). Polar solvents are preferred due to the glycosidic nature of this compound. Final purification may require high-performance liquid chromatography (HPLC) with UV detection at chromone-specific wavelengths (e.g., 254 nm). Structural confirmation is achieved via NMR spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (ESI-MS) .

Q. How is the anti-snake venom activity of this compound validated in preliminary studies?

  • Methodological Answer : Initial bioactivity screening employs in vitro assays such as enzymatic inhibition tests against snake venom phospholipase A₂ (PLA₂) or metalloproteinases. Dose-response curves (0.01–0.16 g/kg, as reported in literature) are generated to determine IC₅₀ values. Positive controls (e.g., commercial antivenoms) and negative controls (solvent-only treatments) are critical to validate specificity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H and ¹³C NMR for sugar moiety identification and chromone core analysis.
  • MS : ESI-MS or HRMS to confirm molecular weight and glycosidic cleavage patterns.
  • UV-Vis : Absorption spectra to detect chromone-specific peaks (e.g., 270–320 nm).
    Cross-referencing with published data (e.g., [135] in ) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in venom sources, assay conditions, or compound purity. To address this:
  • Standardize Assays : Use WHO-recommended venom batches and replicate experiments across independent labs.
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, accounting for batch-to-batch variability.
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity affecting solubility) .

Q. What experimental models are appropriate for evaluating this compound’s efficacy in vivo?

  • Methodological Answer : Preclinical models include:
  • Rodent Envenomation Models : Mice injected with LD₅₀ doses of venom, followed by this compound administration at varying time intervals.
  • Hemorrhagic/Necrotic Activity Assays : Measure lesion size reduction or plasma creatine kinase levels.
    Ensure ethical compliance (e.g., IACUC protocols) and include sham-treated controls .

Q. How can researchers design studies to investigate this compound’s synergism with existing antivenoms?

  • Methodological Answer :
  • Combination Index (CI) Method : Use the Chou-Talalay approach to quantify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1).
  • Isobolographic Analysis : Plot dose-response curves for this compound and antivenom alone vs. combined.
  • Mechanistic Studies : Conduct molecular docking to predict binding interactions with venom toxins .

Q. What pharmacokinetic parameters should be prioritized in this compound studies?

  • Methodological Answer : Focus on:
  • Bioavailability : Administer via oral and intravenous routes to calculate absolute bioavailability.
  • Half-Life (t₁/₂) : Use LC-MS/MS to measure plasma concentration-time profiles.
  • Tissue Distribution : Radiolabeled this compound can track accumulation in organs (e.g., liver, kidneys) .

Data Presentation & Reproducibility

Q. What are best practices for tabulating this compound’s bioactivity data?

  • Methodological Answer : Tables should include:
  • Dose Range : Specify concentrations tested (e.g., 0.01–0.16 g/kg).
  • Control Values : Baseline activity of venom without treatment.
  • Statistical Significance : Report p-values and confidence intervals (e.g., 95% CI).
    Example:
Venom TypeIC₅₀ (g/kg)95% CIp-value vs. Control
Naja nigricollis0.080.06–0.10<0.001

Reference raw data in appendices and adhere to journal-specific formatting (e.g., Roman numerals for tables) .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

  • Methodological Answer :
  • Detailed SOPs : Document solvent ratios, column packing materials, and gradient elution profiles.
  • Batch Records : Log extraction yields and purity levels (e.g., HPLC area %).
  • Open Data : Share spectra and chromatograms in supplementary materials .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s antivenom effects?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research:
  • Sample Size Justification : Use power analysis to minimize animal use.
  • Humane Endpoints : Define criteria for early euthanasia (e.g., severe necrosis).
  • Institutional Approval : Obtain IACUC or equivalent approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.